N-cyclobutyloxetan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

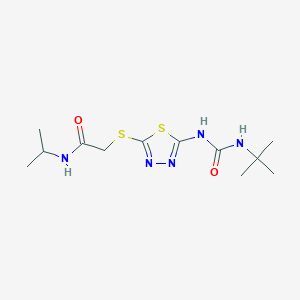

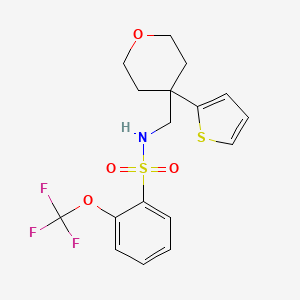

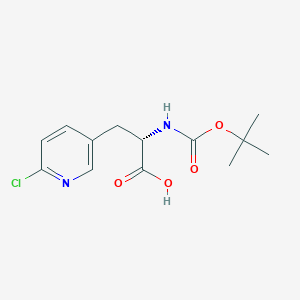

N-cyclobutyloxetan-3-amine is a chemical compound with the molecular formula C₇H₁₃NO . It has a molecular weight of 127.1 . The compound is typically available in liquid form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1(NC2CCC2)COC1 . This notation provides a way to represent the structure of the molecule in text format.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . . The compound has a storage temperature of 4 degrees Celsius .科学的研究の応用

Efficient Synthesis and Biological Activity

- Synthesis of 3-Aminocyclobut-2-en-1-ones: A series of 3-aminocyclobut-2-en-1-ones, which are potent antagonists of VLA-4, were synthesized through the facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. This synthesis showcases the potential of N-cyclobutyloxetan-3-amine derivatives in the development of therapeutic agents (Brand et al., 2003).

Catalytic Applications

- Copper-Catalysed Amination Reactions: The application of a diphosphinidenecyclobutene ligand in copper-catalysed amination reactions of aryl halides with amines, highlighting the role of cyclobutane derivatives in facilitating such transformations to yield secondary or tertiary amines efficiently (Gajare et al., 2004).

Mechanistic Insights into Reactions Involving Cyclobutane Derivatives

- Mechanism of Amide Formation: The study of amide formation between carboxylic acid and amine in aqueous media using carbodiimide highlights the chemical versatility of cyclobutane derivatives, providing insights into their reactivity and potential application in bioconjugation (Nakajima & Ikada, 1995).

Novel Synthetic Routes and Bioactive Molecule Development

- Synthesis of Cyclobutyl Analogs of Nucleosides: The creation of cyclobutyl analogs of adenosine and guanosine, though devoid of antiviral activity, exemplifies the exploration of cyclobutane derivatives in the quest for new therapeutic agents. This research underscores the broad potential of cyclobutane derivatives in drug development (Boumchita et al., 1990).

Antimicrobial Applications

- Novel Antimycobacterial Compounds: Research into 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds demonstrated significant activity against multidrug-resistant Mycobacterium tuberculosis, highlighting the potential of cyclobutane derivatives in addressing antimicrobial resistance (Sriram et al., 2007).

Safety and Hazards

作用機序

Target of Action

The primary targets of N-cyclobutyloxetan-3-amine are currently unknown. This compound is a relatively new and less-studied molecule

Mode of Action

Based on its structural similarity to other amines, it can be hypothesized that it might interact with its targets in a manner similar to other amines .

Biochemical Pathways

Amines are known to play crucial roles in various biochemical pathways, including neurotransmission . They can act as agonists or antagonists, increasing or decreasing the activity of particular neurotransmitters .

Result of Action

Amines can have various effects depending on their specific targets and mode of action .

特性

IUPAC Name |

N-cyclobutyloxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6(3-1)8-7-4-9-5-7/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIXCAQDKFMQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2984520.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2984521.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide](/img/structure/B2984525.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate](/img/structure/B2984533.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2984538.png)

![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride](/img/structure/B2984540.png)